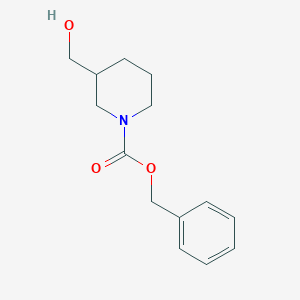
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, also known as BHPC, is an organic compound that is widely used in the field of organic chemistry. BHPC is a white crystalline powder that is soluble in water and has a melting point of 107°C. BHPC has a wide range of applications in scientific research, due to its unique properties and chemical structure.
Scientific Research Applications
Synthesis and Chemical Properties
- Asymmetric Synthesis and Versatile Intermediates : Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate derivatives have been synthesized as versatile intermediates for creating a broad range of amines containing a substituted piperidine subunit, showcasing their potential in asymmetric synthesis (Acharya & Clive, 2010).
- Microbial Reduction for Enantioselectivity : The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to the this compound, has been shown to produce high diastereo- and enantioselectivities, demonstrating its significance in stereochemical applications (Guo et al., 2006).
Applications in Medicinal Chemistry
- Synthetic Intermediates for Pharmaceutical Compounds : The compound has been utilized as an intermediate in the synthesis of various pharmaceutical compounds, indicating its importance in drug development (Cheng et al., 2011).
- Allosteric Modulation of Cannabinoid CB1 Receptor : Studies show that compounds structurally similar to this compound can act as allosteric modulators of the cannabinoid CB1 receptor, highlighting its potential in neuropharmacology (Price et al., 2005).
Conformational and Structural Analysis
- Conformational Analysis in Medicinal Chemistry : The compound's framework has been used to analyze the conformational aspects critical in medicinal chemistry, aiding in the design of more effective pharmaceutical agents (Le Bourdonnec et al., 2006).
Potential in Organic Synthesis
- Utility in Organic Synthesis Reactions : The compound's derivatives have been employed in various organic synthesis reactions, demonstrating its versatility in chemical synthesis (Iselin & Hoffmann, 1954).
Enzymatic Selectivity and Activity
- Role in Enzyme Inhibition Studies : Certain derivatives of this compound have shown significant enzyme inhibition, suggesting its potential in studying enzyme activities and developing enzyme inhibitors (Sugimoto et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate are currently unknown. The compound is a relatively new entity and research into its specific targets is still ongoing .
Action Environment
The action of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules, which can affect the stability, efficacy, and safety of the compound.
Properties
IUPAC Name |
benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380200 | |
| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39945-51-2 | |
| Record name | Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39945-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
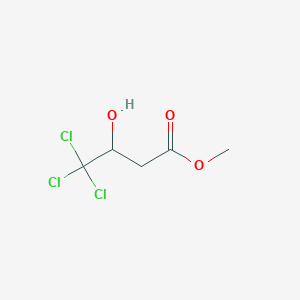
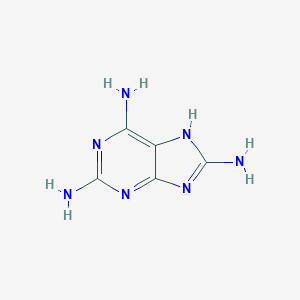
![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)
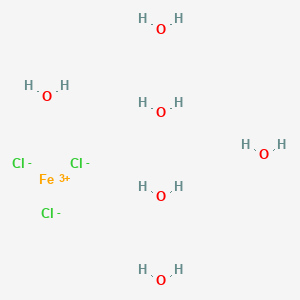

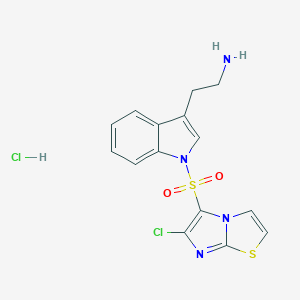
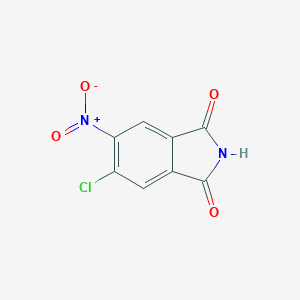
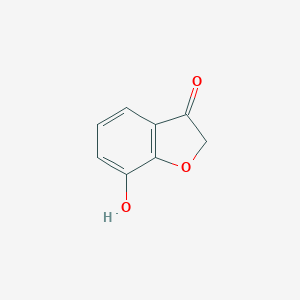
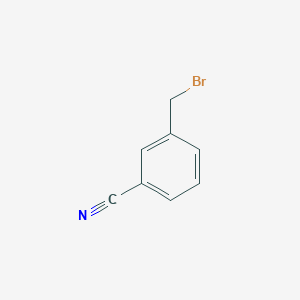
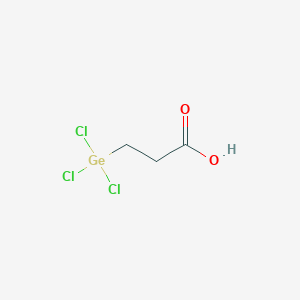
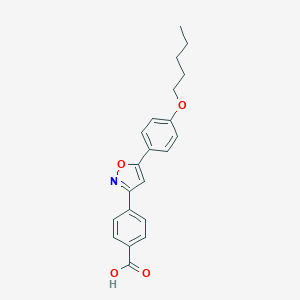
![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)


